![molecular formula C2H3N3 B591557 Triazole-[13C2,15N2] CAS No. 1261170-82-4](/img/structure/B591557.png)

Triazole-[13C2,15N2]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

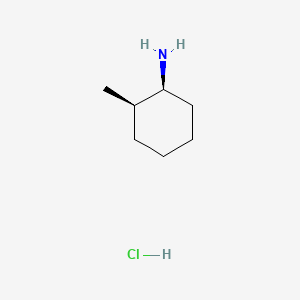

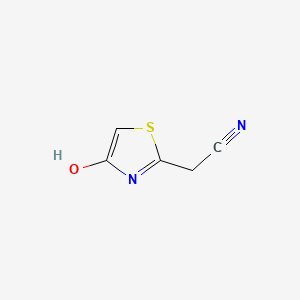

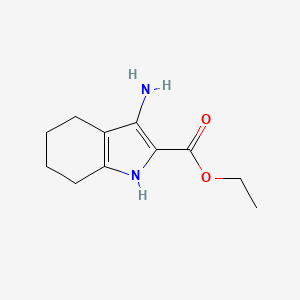

Triazole is a heterocyclic compound that features a five-membered ring of two carbon atoms and three nitrogen atoms with the molecular formula C2H3N3 . It exhibits substantial isomerism, depending on the positioning of the nitrogen atoms within the ring . Triazoles are versatile, biologically active compounds commonly used as fungicides and plant retardants . They are also useful in bioorthogonal chemistry, because the large number of nitrogen atoms causes triazoles to react similarly to azides .

Synthesis Analysis

There are several methods to prepare triazoles . For instance, 1,2,3-Triazoles, also known as vicinal triazoles, are usually prepared following (3+2) cycloaddition protocols . A common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition . In order to selectively prepare a desired isomer, metal catalysts are employed .

Molecular Structure Analysis

Triazole is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is present as a central structural component in a number of drug classes . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are also important in organocatalysis, agrochemicals, and materials science .

Physical And Chemical Properties Analysis

Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . All five atoms are sp2-hybridized .

Scientific Research Applications

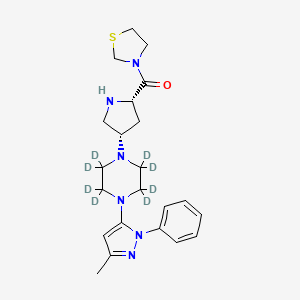

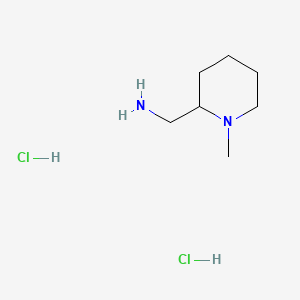

Pharmaceutical Chemistry

Triazoles, including “Triazole-[13C2,15N2]”, are prominent in pharmaceutical chemistry due to their structural similarity to the amide bond, which is a common feature in many drugs . They exhibit a range of biological activities, such as antimicrobial, antiviral, and anticancer properties. The unique structure of triazoles allows for the creation of novel bioactive molecules with potential therapeutic applications.

Agrochemical Research

In the field of agrochemicals, triazoles are used to develop new compounds that can function as growth regulators or fungicides . Their ability to form stable complexes with metals makes them suitable for use in environments where they may be exposed to various metal ions.

Materials Science

Triazoles are valuable in materials science for their ligand properties. They can bind to various metals, which is useful in creating metal-organic frameworks (MOFs) and other coordination compounds . These materials have applications in gas storage, catalysis, and more.

Proteomics Research

“1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3” is specifically used in proteomics research. It serves as a biochemical tool for studying protein interactions and dynamics due to its stable isotopic labels, which are critical for mass spectrometry-based proteomic analysis .

Organocatalysis

Triazoles are known to be effective organocatalysts. They can facilitate a variety of chemical reactions due to their ability to donate or accept electrons and form hydrogen bonds . This makes them versatile catalysts in organic synthesis.

Supramolecular Chemistry

The hydrogen bonding ability and dipole moment of triazoles make them suitable for supramolecular chemistry applications. They can be used to construct complex structures through non-covalent interactions, which is essential for developing new materials and sensors .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name |

(3,5-13C2,1,2,4-15N3)1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-CVMUNTFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[15N][13CH]=[15N][15NH]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.031 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazole-[13C2,15N2] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)

![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)

![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)